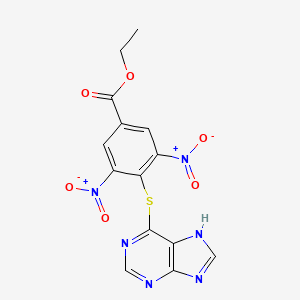![molecular formula C11H13N3NaO5S3+ B14001434 1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid CAS No. 38114-83-9](/img/structure/B14001434.png)
1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
The synthesis of 1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid typically involves the reaction of thiazole derivatives with sulfonamide groups. The synthetic route often includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the sulfonamide-thiazole derivative with an appropriate amine to form the target compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research focuses on its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of dyes, pigments, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as dihydropteroate synthase, which is involved in folate synthesis in bacteria, leading to antimicrobial effects.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparaison Avec Des Composés Similaires
1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole-sulfonamide structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Tiazofurin: An anticancer agent with a thiazole moiety.
The uniqueness of this compound lies in its specific combination of the thiazole ring with the ethanesulfonic acid group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
38114-83-9 |
|---|---|
Formule moléculaire |
C11H13N3NaO5S3+ |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
sodium;1-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]ethanesulfonic acid |
InChI |
InChI=1S/C11H13N3O5S3.Na/c1-8(22(17,18)19)13-9-2-4-10(5-3-9)21(15,16)14-11-12-6-7-20-11;/h2-8,13H,1H3,(H,12,14)(H,17,18,19);/q;+1 |
Clé InChI |
UGNOWUONKMAJRW-UHFFFAOYSA-N |
SMILES canonique |
CC(NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


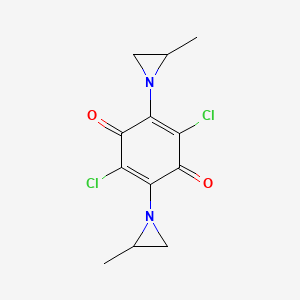
![1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14001360.png)
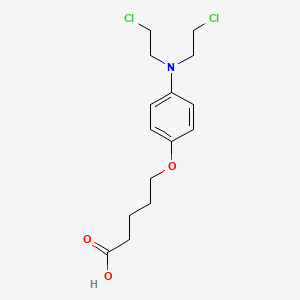
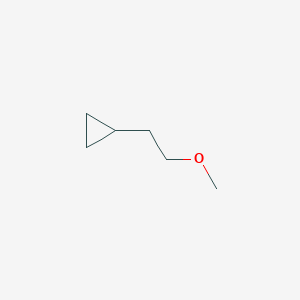
![[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14001373.png)
![2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine](/img/structure/B14001378.png)
![4-[(E)-(5,7-Dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14001383.png)

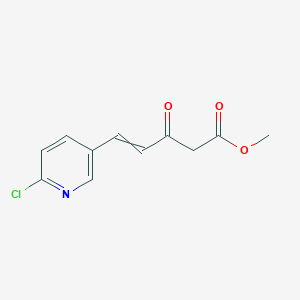
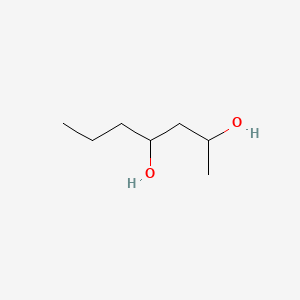
![N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline](/img/structure/B14001395.png)
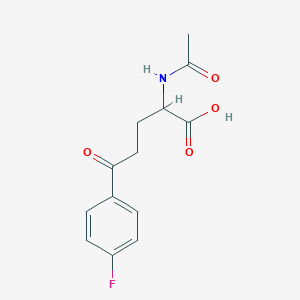
![Methyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B14001411.png)
